molecular formula C17H22N2O2 B12004433 2-(Diethylamino)ethyl 1-naphthylcarbamate

2-(Diethylamino)ethyl 1-naphthylcarbamate

Cat. No.: B12004433
M. Wt: 286.37 g/mol
InChI Key: RDIBZKPSUBFQEP-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 1-naphthylcarbamate is an organic compound with the molecular formula C17H22N2O2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound features a naphthalene ring, which is a fused pair of benzene rings, and a carbamate group, which is a functional group derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 1-naphthylcarbamate typically involves the reaction of 1-naphthyl isocyanate with 2-(Diethylamino)ethanol. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, which acts as a catalyst. The reaction can be represented as follows:

1-Naphthyl isocyanate+2-(Diethylamino)ethanol2-(Diethylamino)ethyl 1-naphthylcarbamate\text{1-Naphthyl isocyanate} + \text{2-(Diethylamino)ethanol} \rightarrow \text{this compound} 1-Naphthyl isocyanate+2-(Diethylamino)ethanol→2-(Diethylamino)ethyl 1-naphthylcarbamate

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of high-purity reagents and stringent control of reaction parameters, such as temperature and pressure, are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 1-naphthylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(Diethylamino)ethyl 1-naphthylcarbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of probes and sensors due to its fluorescent properties.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 1-naphthylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethylamino)ethyl 2-naphthylcarbamate
  • 2-(Dimethylamino)ethyl 1-naphthylcarbamate
  • 2-(Diethylamino)ethyl phenylcarbamate

Uniqueness

2-(Diethylamino)ethyl 1-naphthylcarbamate is unique due to its specific combination of a naphthalene ring and a diethylaminoethyl carbamate group. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, which are not observed in similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

2-(diethylamino)ethyl N-naphthalen-1-ylcarbamate

InChI

InChI=1S/C17H22N2O2/c1-3-19(4-2)12-13-21-17(20)18-16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,3-4,12-13H2,1-2H3,(H,18,20)

InChI Key

RDIBZKPSUBFQEP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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